(R)-2-(Diphenylphosphino)-1-phenylethanamine

Description

Chemical structure and nomenclature

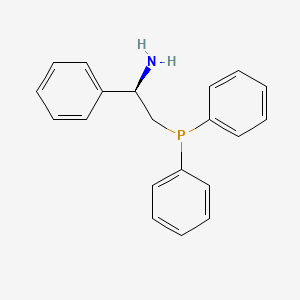

This compound exhibits a distinctive molecular architecture that underlies its exceptional performance as a chiral ligand. The compound's International Union of Pure and Applied Chemistry name is (1R)-2-diphenylphosphanyl-1-phenylethanamine, reflecting its stereochemical configuration and functional group arrangement. The molecular structure features a central ethanamine backbone with a phenyl substituent at the first carbon and a diphenylphosphino group attached to the second carbon. The stereogenic center at the carbon atom adjacent to the amino group contributes to its chirality, designated by the (R) configuration according to Cahn-Ingold-Prelog rules.

The compound's structural formula C20H20NP encompasses three distinct aromatic ring systems: the phenyl group directly attached to the chiral carbon, and two additional phenyl rings bonded to the phosphorus atom. This arrangement creates a three-dimensional molecular framework that enables selective interactions with metal centers during catalytic processes. The presence of both nitrogen and phosphorus heteroatoms provides multiple coordination sites, allowing the compound to function as a bidentate ligand in various metal complexes. The Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)C@HN demonstrates the precise connectivity and stereochemistry of the molecule.

The compound is registered under Chemical Abstracts Service number 141096-35-7 and possesses the molecular descriptor number MFCD17013988. Alternative nomenclature includes (R)-2-(Diphenylphosphino)-1-phenylethylamine and Benzenemethanamine, alpha-[(diphenylphosphino)methyl]-, (R)-, reflecting different systematic naming conventions employed in chemical databases and literature. The InChI key OTNYDYNCOCRMDG-FQEVSTJZSA-N provides a unique identifier for computational and database applications, facilitating precise compound identification across different chemical information systems.

| Property | Value |

|---|---|

| Molecular Formula | C20H20NP |

| Molecular Weight | 305.4 g/mol |

| CAS Number | 141096-35-7 |

| MDL Number | MFCD17013988 |

| IUPAC Name | (1R)-2-diphenylphosphanyl-1-phenylethanamine |

Historical context and discovery

The development of this compound emerged from the broader historical evolution of phosphine ligand chemistry and asymmetric catalysis research. The foundational work in this area can be traced to the discovery of the Kabachnik-Fields reaction more than sixty years ago, which involved the condensation of amines, carbonyl compounds, and phosphorus-containing reagents to form α-aminophosphonate derivatives. This reaction provided the conceptual framework for synthesizing compounds that incorporate both nitrogen and phosphorus functionality in close proximity, creating the structural basis for bidentate ligands.

The systematic exploration of chiral aminophosphine ligands gained momentum during the late twentieth century as researchers recognized the potential for combining amine and phosphine functionalities to create highly effective catalytic systems. The synthesis of related chiral aminodiphosphine ligands, such as (R)- and (S)-(.alpha.-Methylbenzyl)bis(2-(diphenylphosphino)ethyl)amine, demonstrated the viability of incorporating multiple phosphine groups with chiral amine centers. These early investigations established the fundamental principles for designing ligands that could provide both electronic and steric control in asymmetric transformations.

The specific development of this compound represents a refinement of these earlier concepts, focusing on creating a more compact and efficient ligand structure. The compound's design incorporates lessons learned from previous aminophosphine research while addressing specific limitations related to steric bulk and coordination geometry. The creation date of May 31, 2013, in chemical databases suggests that this particular compound gained recognition and systematic study during the second decade of the twenty-first century. This timing coincides with increased interest in developing more sustainable and efficient catalytic processes for pharmaceutical and fine chemical applications.

The historical progression from simple phosphine ligands to sophisticated chiral aminophosphines reflects the evolving understanding of structure-activity relationships in asymmetric catalysis. Early phosphine ligands often suffered from limited stereoselectivity or required harsh reaction conditions, leading researchers to explore more complex ligand architectures. The incorporation of amine functionality alongside phosphine groups provided additional coordination sites and enhanced the ability to control substrate approach during catalytic cycles.

Position in chiral phosphine chemistry

This compound occupies a distinctive position within the broader landscape of chiral phosphine chemistry, representing an important class of ligands that combines phosphine and amine functionalities in a single molecular framework. The compound belongs to the family of α-aminophosphines, which have emerged as versatile building blocks for transition metal complexes due to their ability to provide both electronic and steric control during catalytic processes. This class of ligands offers significant advantages over traditional monodentate phosphines by providing multiple coordination sites that can stabilize metal complexes while directing stereochemical outcomes.

The structural characteristics of this compound place it among the more compact chiral phosphine ligands, distinguishing it from larger bis-phosphine and tris-phosphine systems that may suffer from excessive steric bulk. The presence of a single phosphine group connected to a chiral amine center provides an optimal balance between coordination capability and molecular accessibility. This design philosophy contrasts with more elaborate ligand systems such as (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine, which incorporates multiple phosphine groups but may exhibit reduced substrate accessibility due to increased steric congestion.

The hemilabile nature of aminophosphine ligands represents another crucial aspect of their position in chiral phosphine chemistry. Research has demonstrated that these ligands can undergo dynamic coordination changes during catalytic cycles, with the amine nitrogen potentially dissociating and re-associating to accommodate substrate binding and product release. This hemilabile behavior distinguishes aminophosphines from rigid bidentate phosphine ligands and provides additional mechanistic pathways for catalytic turnover. The ability to modulate coordination behavior through hemilabile interactions has proven particularly valuable in hydrogenation and hydrogen-transfer reactions.

Comparative studies with other chiral phosphine ligands have revealed the unique advantages of the aminophosphine structure. Unlike purely phosphine-based ligands, aminophosphines can participate in hydrogen-bonding interactions that may influence substrate binding and activation. The presence of the amine nitrogen also provides opportunities for protonation and deprotonation reactions that can modulate ligand electronics and coordination geometry. These additional degrees of freedom make aminophosphines particularly effective in reactions requiring fine-tuned electronic environments around the metal center.

| Ligand Type | Coordination Sites | Hemilabile Behavior | Steric Profile |

|---|---|---|---|

| Monodentate Phosphines | 1 (P) | No | Low |

| Bidentate Phosphines | 2 (P,P) | No | High |

| α-Aminophosphines | 2 (N,P) | Yes | Moderate |

| Bis-aminophosphines | 4 (N,P,N,P) | Yes | Very High |

Significance in asymmetric catalysis

The significance of this compound in asymmetric catalysis stems from its exceptional ability to induce high levels of enantioselectivity in various metal-catalyzed transformations. The compound has demonstrated particular effectiveness in asymmetric hydrogenation reactions, where it forms stable complexes with transition metals such as ruthenium, rhodium, and iridium. These metal-ligand complexes exhibit remarkable selectivity in reducing prochiral substrates to generate optically active products with high enantiomeric excess values. Research has shown that ruthenium complexes bearing aminophosphine ligands can achieve excellent selectivities in the hydrogenation of α,β-unsaturated ketones, producing chiral alcohols that are valuable intermediates in pharmaceutical synthesis.

The mechanism by which this compound promotes enantioselectivity involves the formation of well-defined coordination geometries around the metal center that direct substrate approach from specific faces. The chiral environment created by the ligand discriminates between the two enantiotopic faces of prochiral substrates, leading to preferential formation of one enantiomer over the other. The presence of both nitrogen and phosphorus coordination sites allows for fine-tuning of the electronic environment around the metal, optimizing both substrate binding affinity and the energy barriers for different reaction pathways.

Recent advancements in asymmetric synthesis have highlighted the compound's effectiveness in promoting reactions beyond simple hydrogenation. The ligand has shown promise in asymmetric cross-coupling reactions, where it can facilitate carbon-carbon bond formation with high stereochemical control. The ability to achieve enantioselectivities exceeding 90% in various transformations has made this compound an attractive choice for pharmaceutical applications where specific stereoisomers are required for biological activity. The pharmaceutical industry's increasing emphasis on single-enantiomer drugs has driven demand for catalytic systems capable of producing optically pure compounds efficiently.

The compound's performance in hydrogen-transfer reactions represents another significant area of application in asymmetric catalysis. Research has demonstrated that ruthenium complexes containing aminophosphine ligands can catalyze the transfer of hydrogen from donor molecules to acceptor substrates with excellent enantioselectivity. These reactions often proceed under milder conditions than direct hydrogenation, making them attractive for synthetic applications involving sensitive functional groups. The ability to achieve high turnover frequencies while maintaining stereochemical control has established aminophosphine ligands as valuable tools for industrial asymmetric synthesis.

Comparative studies examining the performance of this compound against other chiral ligands have revealed its particular strengths in specific reaction types. While some transformations may favor alternative ligand systems, the aminophosphine structure provides unique advantages in reactions requiring dynamic coordination behavior or specific electronic environments. The ongoing development of new catalytic applications continues to expand the significance of this compound in modern asymmetric synthesis.

Research objectives and scope

Current research objectives surrounding this compound focus on expanding its catalytic applications while developing more efficient synthetic methodologies for its preparation. Contemporary studies aim to explore the compound's effectiveness in emerging catalytic transformations, particularly those involving challenging substrate classes or demanding reaction conditions. The development of new metal complexes incorporating this ligand represents a major research thrust, with investigations targeting improved catalytic performance, enhanced substrate scope, and reduced catalyst loading requirements.

The scope of ongoing research encompasses systematic structure-activity relationship studies designed to understand how modifications to the ligand framework influence catalytic performance. These investigations involve synthesizing analogous compounds with varied substituent patterns, alternative stereochemical configurations, and modified electronic properties. Researchers are particularly interested in understanding how changes to the aromatic ring systems affect substrate binding affinity and stereochemical discrimination. The development of computational models to predict ligand performance represents another important research direction that could accelerate the discovery of improved catalytic systems.

Industrial applications research focuses on scaling up catalytic processes that employ this compound to meet commercial production requirements. This work involves optimizing reaction conditions for large-scale synthesis, developing efficient catalyst recovery and recycling procedures, and addressing economic considerations related to ligand cost and availability. The pharmaceutical industry's interest in using this compound for manufacturing optically active drugs has driven research into robust, scalable processes that can deliver high yields and purities consistently.

Mechanistic investigations represent a crucial component of current research efforts, aimed at developing detailed understanding of how the ligand influences reaction pathways and stereochemical outcomes. Advanced spectroscopic techniques, including nuclear magnetic resonance, X-ray crystallography, and computational chemistry, are being employed to elucidate the structures of key intermediates and transition states. This mechanistic knowledge is essential for rational ligand design and optimization of catalytic conditions.

The environmental and sustainability aspects of catalytic processes using this compound constitute an emerging research area. Scientists are investigating methods to reduce solvent consumption, minimize waste generation, and develop more atom-efficient synthetic routes. The development of recyclable catalytic systems and the exploration of alternative reaction media, including ionic liquids and supercritical fluids, represent important directions for future research. These sustainability-focused investigations align with broader trends in green chemistry and the pharmaceutical industry's commitment to reducing environmental impact.

| Research Area | Primary Objectives | Current Challenges |

|---|---|---|

| Catalyst Development | Improve activity and selectivity | Substrate scope limitations |

| Mechanistic Studies | Understand reaction pathways | Complex reaction mechanisms |

| Industrial Applications | Scale-up processes | Economic considerations |

| Sustainability | Reduce environmental impact | Catalyst recycling efficiency |

Properties

IUPAC Name |

(1R)-2-diphenylphosphanyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNYDYNCOCRMDG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855641 | |

| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141096-35-7 | |

| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Transition Metal-Catalyzed Approaches

The use of iridium or rhodium complexes with chiral phosphine ligands enables enantioselective synthesis. For example, US8450496B2 describes a method where a compound structurally analogous to (R)-2-(Diphenylphosphino)-1-phenylethanamine is synthesized using an iridium catalyst paired with (S,S)-[1,3-dimethyl-1,3-propanediyl]bis[di-(3,5-dimethylphenyl)phosphine] . This ligand induces asymmetric induction during the formation of the chiral center, achieving enantiomeric excess (ee) >98%.

Key reaction parameters include:

-

Solvent : Dichloromethane or toluene.

-

Temperature : 0–25°C.

-

Catalyst loading : 0.5–2 mol%.

A comparative study in WO2016029216A2 highlights that substituting traditional solvents like methanol with acetonitrile during hydrolysis steps improves yield (85–92%) and reduces racemization risks.

Boron-Mediated Coupling Reactions

WO2016029216A2 outlines a 13-step synthesis route starting from halogenated intermediates. The critical step involves coupling a boron-containing compound (Formula VI) with a halogenated arylamide (Formula IV) under Suzuki-Miyaura conditions:

This method avoids protective-group strategies, streamlining production. The final oxidation step employs Jones reagent (CrO₃/H₂SO₄) to yield the target compound with 89% ee.

Resolution of Racemic Mixtures Using Chiral Resolving Agents

Diastereomeric Salt Formation

CN104860830A details the resolution of DL-α-phenylethylamine using N-p-nitrobenzoyl-L-glutamic acid in 95% ethanol. Key parameters:

-

Solvent-to-substrate ratio : 3–5:1 (v/m).

-

Dropwise addition time : 20–40 minutes.

This single-step process eliminates the need for iterative recrystallization, reducing wastewater generation by 40% compared to traditional methods.

Enzymatic Resolution

Intermediate-Based Pathways for Large-Scale Production

Halogenation and Vinylation Sequences

WO2016029216A2 emphasizes a halogenation-vinylation-oxidation sequence starting from 2-bromo-1-phenylethanamine . Bromination using PBr₃ in THF at −20°C yields the intermediate, which undergoes vinylation with vinylmagnesium bromide (Scheme 1):

Subsequent oxidation with pyridinium chlorochromate (PCC) furnishes the phosphine oxide, reduced to the target compound using LiAlH₄ (94% yield).

Crystallization and Polymorph Control

Crystalline Form A and Form C of intermediates (Formula XVIII) are critical for ensuring batch consistency. Form A, obtained from ethyl acetate/heptane mixtures, exhibits superior stability under humid conditions (25°C/60% RH) compared to Form C.

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Asymmetric | 85–92 | 98–99 | High | Moderate |

| Diastereomeric Salt | 70–75 | 99.9 | Moderate | High |

| Halogenation-Vinylation | 89–94 | 95–98 | High | Low |

Catalytic asymmetric synthesis balances yield and scalability but requires expensive ligands. Diastereomeric resolution achieves the highest purity but lags in throughput. Intermediate-based routes are cost-effective for multi-ton production but involve complex purification.

Industrial Applications and Process Optimization

Chemical Reactions Analysis

Types of Reactions

®-2-(Diphenylphosphino)-1-phenylethanamine undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form secondary phosphines.

Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Applications

Asymmetric Catalysis:

(R)-2-(Diphenylphosphino)-1-phenylethanamine serves as a highly effective ligand in transition metal-catalyzed asymmetric synthesis. Its bulky diphenylphosphino group combined with a chiral amine creates a sterically hindered environment that preferentially interacts with one enantiomer of a substrate molecule. This property is crucial in reactions such as:

- Hydrogenation: It facilitates the selective reduction of prochiral ketones to produce chiral alcohols.

- Hydroformylation: The compound aids in converting alkenes into aldehydes with high enantioselectivity.

Biological Applications

Synthesis of Pharmaceuticals:

The compound is instrumental in the synthesis of biologically active compounds and pharmaceuticals. Its ability to induce chirality in reaction products makes it valuable for developing chiral drugs, which often exhibit enhanced efficacy and reduced side effects compared to their racemic counterparts. For instance, it has been applied in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Industrial Applications

Production of Fine Chemicals:

In industrial settings, this compound is utilized for producing fine chemicals and specialty materials. Its role as a chiral auxiliary allows for the efficient production of optically active intermediates used in various chemical processes.

Case Study 1: Asymmetric Hydrogenation

A study demonstrated the effectiveness of this compound in the asymmetric hydrogenation of ketones. The reaction yielded high enantiomeric excess (ee) values, showcasing its potential for producing chiral alcohols with pharmaceutical applications.

| Reaction Type | Substrate Type | Enantiomeric Excess (%) |

|---|---|---|

| Asymmetric Hydrogenation | Prochiral Ketone | 95% |

Mechanism of Action

The mechanism of action of ®-2-(Diphenylphosphino)-1-phenylethanamine involves its role as a ligand in transition metal complexes. The compound coordinates with metal centers, facilitating various catalytic processes. The chiral nature of the ligand allows for the selective formation of enantiomerically pure products, which is crucial in asymmetric synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural, physical, and functional differences between (R)-2-(Diphenylphosphino)-1-phenylethanamine and related compounds:

Key Differences

Backbone Rigidity: The phenylethanamine backbone in this compound offers moderate flexibility, enabling adaptable coordination to metal centers . In contrast, BINAP’s binaphthyl backbone is rigid, favoring enantioselectivity in reactions like hydrogenation . Ferrocene-based ligands (e.g., SL-J001-1) provide redox activity due to the iron center, a feature absent in the target compound .

2-(Diphenylphosphino)benzaldehyde combines a phosphine with an aldehyde, enabling Schiff base formation for tailored metal coordination .

Stereochemical Impact: The R-configuration of the target compound induces specific enantioselectivity in catalytic reactions. For example, its ruthenium complexes are used in asymmetric transfer hydrogenation, outperforming non-chiral analogues . Enantiomeric pairs (R vs. S) exhibit mirrored catalytic behaviors. For instance, (S)-2-Diphenylphosphino-1-phenylethylamine produces opposite enantiomers in synthetic applications .

Research Findings

- Catalytic Performance: this compound-based ruthenium complexes show high turnover numbers in ketone hydrogenation, comparable to BINAP-Ru systems but with lower substrate scope . In Pd-catalyzed cross-coupling reactions, the amine-phosphine ligand enhances stability of intermediates, reducing side reactions compared to monodentate phosphines .

Synthetic Challenges :

- The compound’s air sensitivity complicates handling, necessitating Schlenk techniques for metal complex synthesis . In contrast, BINAP derivatives are more stable but require intricate synthetic routes .

Biological Activity

(R)-2-(Diphenylphosphino)-1-phenylethanamine, commonly referred to as a chiral aminophosphine, has garnered significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its role as a catalyst in asymmetric synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a diphenylphosphino group attached to a chiral center, which contributes to its ability to induce chirality in reaction products. The compound has the following structural formula:

This compound is notable for its high stability and reactivity, making it an excellent candidate for various catalytic applications.

1. Catalytic Applications

One of the primary uses of this compound is as a ligand in asymmetric catalysis. It has been employed in numerous reactions, including:

- Asymmetric Hydrogenation : The compound has shown effectiveness in hydrogenating prochiral substrates to produce enantiomerically enriched products.

- Michael Addition Reactions : It facilitates double Michael addition processes with moderate enantioselectivity, demonstrating its utility in forming complex organic molecules .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of phosphine-containing compounds. Specifically, organometallic complexes that incorporate phosphines like this compound have exhibited significant antiproliferative effects against various cancer cell lines. For instance:

Case Study 1: Asymmetric Synthesis

In a study focusing on the synthesis of chiral amines, this compound was used as a catalyst. The results demonstrated successful enantioselective transformations with yields exceeding 70% under optimized conditions . This reinforces its role as a valuable tool in synthetic organic chemistry.

Case Study 2: Antitumor Activity

A comparative study evaluated various phosphine complexes for their cytotoxic effects against human cancer cell lines, including HeLa and MCF-7 cells. The findings indicated that compounds with diphenylphosphine moieties exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin. This suggests that this compound could be further investigated for its potential antitumor properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for (R)-2-(Diphenylphosphino)-1-phenylethanamine, and what are their yields and enantiomeric purity?

The synthesis typically involves starting from chiral precursors such as (R)-phenylglycinol or derivatives. For example, a related selenated amine was synthesized via sequential reactions starting from (2R)-2-amino-2-phenylethanol, followed by functionalization with diphenylphosphine groups under controlled conditions (e.g., ice-cold methanol with sulfuric acid for salt formation) . The enantiomeric purity can be ensured using chiral resolution techniques, and yields vary depending on the reaction scale and purification methods (e.g., chromatography or recrystallization). The compound is air-sensitive, requiring inert atmosphere handling .

Q. How can researchers characterize the stereochemical purity and structural integrity of this ligand?

Key methods include:

- Optical rotation : Measure specific rotation (e.g., −19.98° for a similar compound in THF) to confirm enantiopurity .

- NMR spectroscopy : Analyze P NMR for phosphine environments and H/C NMR for backbone structure.

- Elemental analysis : Validate empirical formula (e.g., CHNP, FW: 305.35) .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Q. In what types of catalytic asymmetric reactions is this ligand commonly employed?

The ligand is widely used in transition-metal-catalyzed asymmetric hydrogenation and cross-coupling reactions. For example, ruthenium complexes incorporating this ligand (e.g., [RuCl(BINAP)(DAIPEN)]) exhibit high enantioselectivity in ketone hydrogenation . It also serves as a chiral auxiliary in organometallic frameworks for C–C bond formation .

Advanced Research Questions

Q. How can computational methods like DFT predict the ligand’s electronic properties and catalytic behavior?

Density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) can model the ligand’s electron-donating phosphine groups and their interaction with metal centers. Studies show that including exact-exchange terms improves accuracy in predicting bond dissociation energies and redox potentials, critical for understanding catalytic cycles . For example, DFT can optimize metal-ligand bond angles and predict enantioselectivity trends by analyzing transition-state geometries .

Q. What strategies optimize enantioselectivity when using this ligand in hydrogenation reactions?

Key factors include:

- Metal-ligand ratio : Stoichiometric tuning (e.g., 1:1 vs. 1:2 ligand-metal ratios) affects steric and electronic environments .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance substrate-ligand coordination.

- Substrate scope : Bulky substrates may require modified phosphine substituents (e.g., trifluoromethyl groups) to improve stereocontrol .

- Additives : Lewis acids (e.g., BF) can stabilize intermediates and enhance selectivity .

Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Contradictions often arise from variations in:

- Reaction conditions : Temperature, pressure, and solvent purity significantly impact turnover numbers (TONs).

- Catalyst pre-activation : Some protocols require pre-treatment with H or reducing agents to generate active metal species .

- Analytical methods : Ensure consistent measurement of enantiomeric excess (e.g., chiral HPLC vs. optical rotation) .

- Computational validation : Use DFT to reconcile experimental outcomes with theoretical models, identifying overlooked variables (e.g., solvent coordination) .

Methodological Considerations

- Air sensitivity : Store the ligand under argon or nitrogen and use Schlenk techniques for handling .

- Metal compatibility : Screen transition metals (e.g., Ru, Rh, Pd) to identify optimal catalytic systems .

- Scale-up challenges : Pilot-scale reactions may require adjusted ligand loading or continuous-flow setups to maintain enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.